

# GSK1059865: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

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For researchers, scientists, and drug development professionals, these detailed application notes provide comprehensive protocols for the preparation, storage, and experimental use of **GSK1059865**, a potent and highly selective orexin 1 receptor (OX1R) antagonist.

## Introduction

**GSK1059865** is a valuable chemical tool for investigating the role of the orexin system in a variety of physiological and pathological processes. The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of sleep-wake cycles, feeding behavior, reward processing, and addiction.<sup>[1][2]</sup>

**GSK1059865**'s high selectivity for OX1R allows for the specific interrogation of this receptor's function in these pathways.<sup>[3][4]</sup> These notes provide essential information for the effective use of **GSK1059865** in both in vitro and in vivo research settings.

## Physicochemical Properties and Storage

Proper handling and storage of **GSK1059865** are critical for maintaining its stability and ensuring experimental reproducibility.

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>23</sub> BrFN <sub>3</sub> O <sub>2</sub>
Molecular Weight	436.32 g/mol
Appearance	White to off-white solid powder
CAS Number	1191044-58-2

Table 1: Physicochemical Properties of **GSK1059865**.[\[5\]](#)

Form	Storage Temperature	Shelf Life
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	2 years
-20°C	1 year	

Table 2: Recommended Storage Conditions and Shelf Life for **GSK1059865**.[\[5\]](#)[\[6\]](#) It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[\[6\]](#)

## Stock Solution Preparation

The solubility of **GSK1059865** varies depending on the solvent. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Solvent	Maximum Concentration	Notes
DMSO	200 mg/mL (458.38 mM)	Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. <a href="#">[5]</a> <a href="#">[7]</a>

Table 3: Solubility of **GSK1059865** in DMSO.

## Protocol 1: Preparation of a 100 mM DMSO Stock Solution

### Materials:

- **GSK1059865** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Ultrasonic bath

### Procedure:

- Equilibrate the **GSK1059865** powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **GSK1059865** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.63 mg of **GSK1059865**.
- Add the appropriate volume of anhydrous DMSO to the **GSK1059865** powder.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic bath for 5-10 minutes.<sup>[5]</sup> Gentle heating can also be applied.
- Once the solution is clear, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended in Table 2.

## In Vivo Formulation Protocols

For in vivo studies, the DMSO stock solution must be further diluted into a vehicle suitable for administration to animals. The choice of vehicle will depend on the route of administration and the experimental model.

Vehicle Composition	Administration Route	Species	Notes
0.5% HPMC (w/v) in distilled water	Oral gavage	Rats	Prepare fresh solutions and use promptly.[5]
Saline and TWEEN 80 (0.5% v/v)	Intraperitoneal (i.p.)	Mice	GSK1059865 is dissolved in this vehicle for studies on ethanol consumption. [3][5]
5% N-methyl-2-pyrrolidone, 20% Solutol, 75% 2-hydroxypropyl- $\beta$ -cyclodextrin (20%)	Oral or subcutaneous	Rats	This formulation has been used for receptor occupancy studies and sleep experiments.[8]
30% SBE- $\beta$ -CD in Saline	Not specified	N/A	Requires sonication to achieve a clear solution with a solubility of 3.33 mg/mL.[5]
30% PEG300, 70% (10% HP- $\beta$ -CD in Saline)	Not specified	N/A	Results in a suspended solution with a solubility of 5 mg/mL, requires sonication.[5]

Table 4: Examples of In Vivo Formulations for **GSK1059865**.

## Protocol 2: Preparation of an In Vivo Formulation for Intraperitoneal Injection in Mice

This protocol is adapted from studies investigating the effect of **GSK1059865** on ethanol consumption in mice.[3]

Materials:

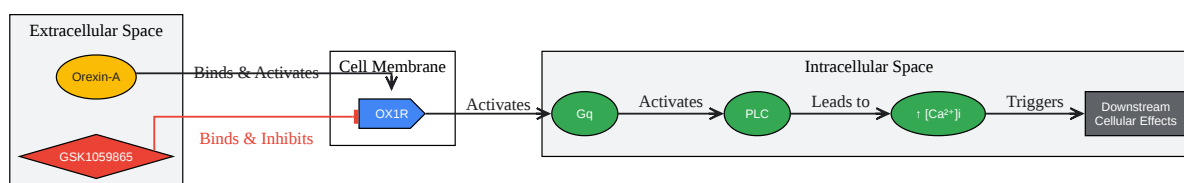
- **GSK1059865** DMSO stock solution (from Protocol 1)
- Sterile Saline (0.9% NaCl)
- TWEEN 80 (Polysorbate 80)
- Sterile tubes

Procedure:

- Calculate the required volume of **GSK1059865** DMSO stock solution based on the desired final concentration and the number of animals to be dosed.
- In a sterile tube, prepare the vehicle by adding 0.5% (v/v) TWEEN 80 to the required volume of saline. For example, to prepare 10 mL of vehicle, add 50 µL of TWEEN 80 to 9.95 mL of saline.
- Vortex the vehicle solution to ensure the TWEEN 80 is fully dispersed.
- Add the calculated volume of the **GSK1059865** DMSO stock solution to the vehicle. Note: The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
- Vortex the final formulation thoroughly to ensure homogeneity.
- This formulation should be prepared fresh on the day of the experiment.

## Signaling Pathway and Mechanism of Action

**GSK1059865** acts as a potent and selective antagonist of the Orexin 1 Receptor (OX1R). OX1R is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligands (orexin-A or orexin-B), primarily couples to Gq proteins.[1] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels.[1] By blocking the binding of orexins to OX1R, **GSK1059865** inhibits this signaling pathway.

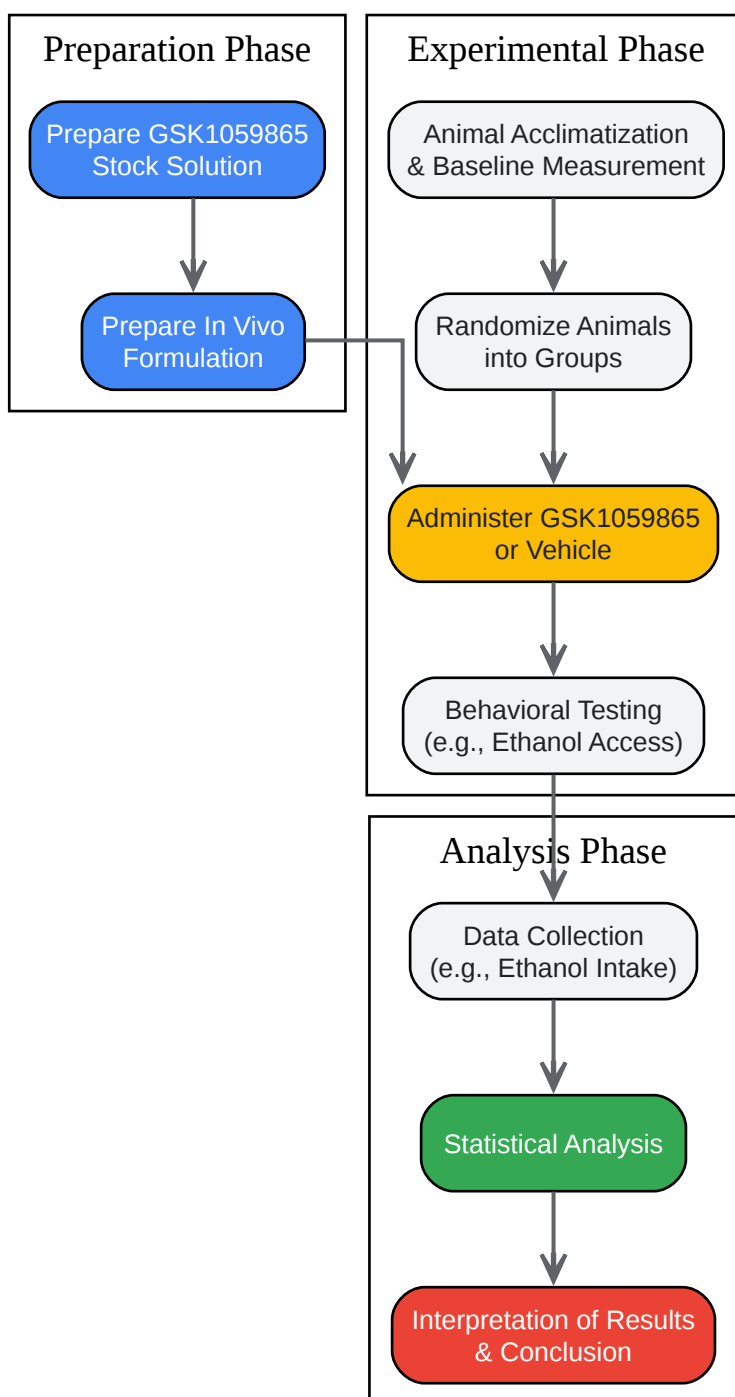


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Figure 1: Mechanism of action of **GSK1059865**.

## Experimental Workflow: In Vivo Pharmacology Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of **GSK1059865** on a specific behavior, such as ethanol consumption.



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Figure 2: Typical experimental workflow.

## Concluding Remarks

**GSK1059865** is a powerful tool for dissecting the role of the OX1R in health and disease. Adherence to the proper preparation and storage protocols outlined in these application notes is crucial for obtaining reliable and reproducible data. The provided experimental workflows and signaling pathway diagrams offer a framework for designing and interpreting studies utilizing this selective antagonist. As with any experimental compound, researchers should consult the latest literature for specific applications and potential off-target effects.

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